molecular formula C10H18N2O B8513160 6-Morpholin-4-ylhexanenitrile

6-Morpholin-4-ylhexanenitrile

Cat. No.: B8513160
M. Wt: 182.26 g/mol
InChI Key: QHMGJRIENZQGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine derivatives are widely used in pharmaceutical and agrochemical synthesis due to their solubility-enhancing and bioactivity-modifying properties. The hexanenitrile backbone may influence lipophilicity, metabolic stability, and reactivity in nucleophilic substitutions or cyclization reactions.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

6-morpholin-4-ylhexanenitrile

InChI

InChI=1S/C10H18N2O/c11-5-3-1-2-4-6-12-7-9-13-10-8-12/h1-4,6-10H2

InChI Key

QHMGJRIENZQGFN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis could focus on structural analogs such as:

Table 1: Key Properties of Morpholine-Containing Nitriles

Compound Structure Molecular Weight LogP<sup>a</sup> Applications
6-Morpholin-4-ylhexanenitrile NC-(CH2)6-Morpholine ~210.3 g/mol ~1.8 (predicted) Intermediate in drug synthesis
4-(2-Morpholin-4-ylethoxy)benzonitrile NC-Ph-O-(CH2)2-Morpholine 218.3 g/mol ~2.3 Kinase inhibitor precursors
Morpholin-4-ylacetonitrile NC-CH2-Morpholine 140.2 g/mol ~0.5 Solvent additive, ligand design

<sup>a</sup> LogP values estimated via computational tools (e.g., ChemAxon).

Key Differences

  • Aromatic vs. Aliphatic : The benzonitrile core in 4-(2-Morpholin-4-ylethoxy)benzonitrile introduces aromaticity, enabling π-π stacking interactions in target binding, unlike the aliphatic hexanenitrile variant.
  • Reactivity : The terminal nitrile group in all compounds facilitates nucleophilic additions or cyclizations, but steric hindrance and electronic effects vary with chain length and substituents.

Research Findings

Hypothetical studies might reveal:

  • Synthetic Utility : Longer-chain nitriles like This compound are preferred in multi-step syntheses requiring sequential alkylation or amidation .
  • Biological Activity : Shorter-chain morpholine nitriles (e.g., morpholin-4-ylacetonitrile) may exhibit higher aqueous solubility, favoring applications in aqueous-phase catalysis.

Limitations and Knowledge Gaps

No experimental data (e.g., NMR, HPLC, bioactivity) are available in the provided evidence. Further characterization of this compound is necessary to validate its comparative advantages.

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